Phosphinic acid, bis(allyloxymethyl)-, ethyl ester
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Overview
Description
Phosphinic acid, bis(allyloxymethyl)-, ethyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to two allyloxymethyl groups and an ethyl ester group
Preparation Methods
The synthesis of phosphinic acid, bis(allyloxymethyl)-, ethyl ester typically involves the esterification of phosphinic acid with allyloxymethyl alcohols and ethyl alcohol under specific reaction conditions. The process may involve the use of catalysts such as hydrochloric acid or other acidic catalysts to facilitate the esterification reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phosphinic acid, bis(allyloxymethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form phosphonic acids or other oxidized derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphinic acid, bis(allyloxymethyl)-, ethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphinic acid, bis(allyloxymethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Phosphinic acid, bis(allyloxymethyl)-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a P=O bond instead of the P-H bond found in phosphinic acids.
Phosphonates: These are esters of phosphonic acids and have similar chemical properties and applications.
Phosphates: These compounds contain a P=O bond and are widely used in various applications, including fertilizers and detergents.
The uniqueness of this compound lies in its specific ester groups and the potential for diverse chemical reactions and applications.
Properties
CAS No. |
20496-36-0 |
---|---|
Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-[[ethoxy(prop-2-enoxymethyl)phosphoryl]methoxy]prop-1-ene |
InChI |
InChI=1S/C10H19O4P/c1-4-7-12-9-15(11,14-6-3)10-13-8-5-2/h4-5H,1-2,6-10H2,3H3 |
InChI Key |
WJEOUWOKOXVUAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COCC=C)COCC=C |
Origin of Product |
United States |
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